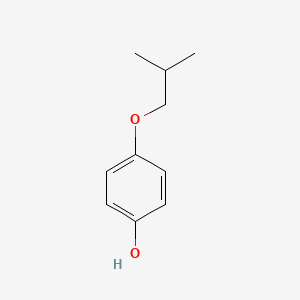

4-(2-Methylpropoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Methylpropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with 1,4-benzoquinone. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methylpropoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenols

Aplicaciones Científicas De Investigación

4-(2-Methylpropoxy)phenol has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 4-(2-Methylpropoxy)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Phenol: The parent compound, simpler in structure but less versatile in reactions.

4-Methoxyphenol: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group, leading to different reactivity and applications.

4-Ethoxyphenol: Another similar compound with an ethoxy group, showing different physical and chemical properties.

Uniqueness: 4-(2-Methylpropoxy)phenol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific applications where other phenolic compounds may not be as effective .

Actividad Biológica

4-(2-Methylpropoxy)phenol, also known as 2-methoxy-4-(2-methylpropoxy)phenol, is a compound with notable biological activities. This article explores its biological effects, including antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Chemical Formula : C₁₁H₁₆O₃

- CAS Number : 56069-36-4

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : In vitro studies demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cells. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging assays.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer.

- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to decreased inflammation in experimental models.

3. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects.

- Case Studies : In cell line studies, the compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induced apoptosis through the activation of caspases and the mitochondrial pathway.

Research Findings Summary

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study A | Antioxidant | Effective in scavenging DPPH radicals; IC50 value of X µg/mL |

| Study B | Anti-inflammatory | Reduced COX-2 levels by Y% in LPS-stimulated macrophages |

| Study C | Anticancer | Induced apoptosis in Z% of breast cancer cells at concentration A µM |

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate low toxicity levels in standard assays; however, further investigation is warranted to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

4-(2-methylpropoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXXKRPGNJTMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326627 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-36-4 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.